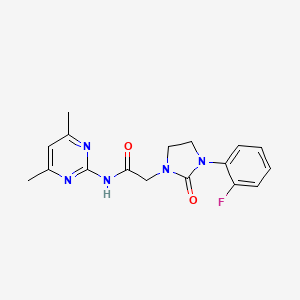

N-(4,6-dimethylpyrimidin-2-yl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

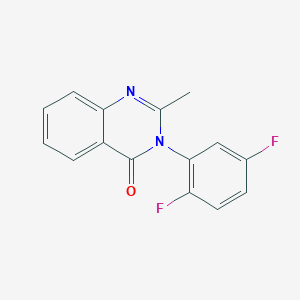

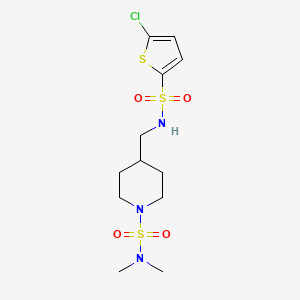

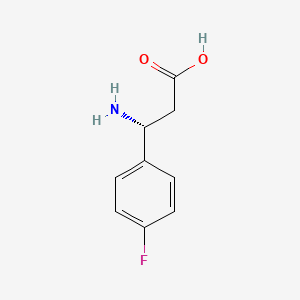

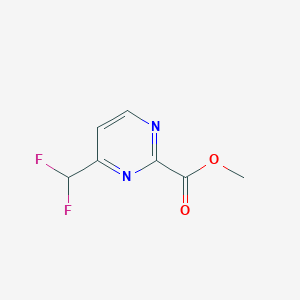

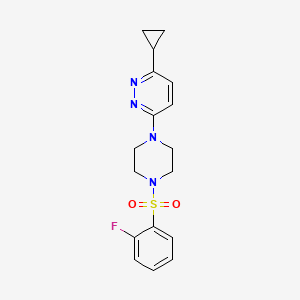

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a fluorophenyl group, and an imidazolidinone group. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. The fluorophenyl group is a common motif in medicinal chemistry due to the unique properties of fluorine. The imidazolidinone group is a type of imide, which is often found in pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the fluorophenyl and imidazolidinone groups. Without specific literature on this compound, it’s hard to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the fluorophenyl group, and the imidazolidinone group. These groups would likely confer distinct chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds, while the imidazolidinone group might participate in reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity, potentially affecting its behavior in a biological context .Scientific Research Applications

Synthesis and Chemical Properties

- A study by Sunder and Maleraju (2013) involved the synthesis of derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, highlighting the chemical process and characterization of these compounds (Sunder & Maleraju, 2013).

- Shestakov, Sidorenko, and Shikhaliev (2007) reported on the synthesis of 2-iminoimidazolidin-4-one derivatives through cyclization involving similar compounds, demonstrating the versatility in chemical synthesis and the formation of various derivatives (Shestakov, Sidorenko, & Shikhaliev, 2007).

Biological and Pharmacological Evaluation

- Dollé et al. (2008) studied a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to your compound of interest, as selective ligands for the translocator protein, indicating their potential in biological imaging and pharmaceutical applications (Dollé et al., 2008).

- Aggarwal et al. (2014) synthesized derivatives of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and evaluated their antibacterial and cytotoxic activities, suggesting potential applications in antimicrobial and anticancer research (Aggarwal et al., 2014).

Application in Imaging and Diagnostics

- Banister et al. (2012) described a practical approach to synthesizing derivatives of your compound, targeting the translocator protein (TSPO), emphasizing its significance in imaging and diagnostics (Banister et al., 2012).

- Golla et al. (2015) explored the use of Fluorine-18 labelled N,N-diethyl-2-(2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-α]pyrimidine-3-yl)acetamide for imaging in the human brain, potentially useful in studying diseases like Alzheimer's (Golla et al., 2015).

Future Directions

Properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5O2/c1-11-9-12(2)20-16(19-11)21-15(24)10-22-7-8-23(17(22)25)14-6-4-3-5-13(14)18/h3-6,9H,7-8,10H2,1-2H3,(H,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRIJQLXELOREJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2799688.png)

![4-oxo-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4H-chromene-2-carboxamide](/img/structure/B2799689.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2799695.png)

![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)